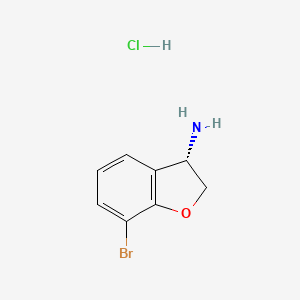
Benzenediazonium, 3-fluoro-, chloride
Descripción general
Descripción
Benzenediazonium, 3-fluoro-, chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In this case, the aromatic ring is benzene, substituted with a fluorine atom at the third position and a diazonium group at the first position. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenediazonium, 3-fluoro-, chloride is typically prepared through the diazotization of 3-fluoroaniline. The process involves the reaction of 3-fluoroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:
3-fluoroaniline+HNO2+HCl→Benzenediazonium, 3-fluoro-, chloride+H2O
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of continuous flow reactors and automated systems ensures consistent product quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 3-fluoro-, chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halogens, hydroxyl groups, and cyano groups through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Sandmeyer Reaction: Uses copper(I) chloride or bromide to replace the diazonium group with a chlorine or bromine atom.
Azo Coupling: Involves the reaction of the diazonium salt with phenols or aromatic amines in an alkaline medium to form azo compounds.
Major Products
Chlorobenzene: Formed through the Sandmeyer reaction with copper(I) chloride.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Aplicaciones Científicas De Investigación
Benzenediazonium, 3-fluoro-, chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various aromatic compounds.
Dye Manufacturing: Utilized in the production of azo dyes, which are important in the textile industry.
Biomedical Applications: Employed in surface modification of biomaterials to enhance their properties, such as biocompatibility and protein adsorption.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 3-fluoro-, chloride primarily involves the formation of reactive intermediates that facilitate substitution and coupling reactions. The diazonium group is a good leaving group, which makes the compound highly reactive towards nucleophiles. In coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, resulting in the formation of azo compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium, 4-fluoro-, chloride
- Benzenediazonium, 2-fluoro-, chloride
Uniqueness
Benzenediazonium, 3-fluoro-, chloride is unique due to the position of the fluorine atom on the benzene ring. The presence of the fluorine atom at the third position can influence the reactivity and stability of the diazonium compound compared to its isomers (2-fluoro and 4-fluoro derivatives). This positional effect can lead to differences in the products formed and the efficiency of the reactions .
Propiedades
IUPAC Name |
3-fluorobenzenediazonium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXGGPGLUZVPHX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)[N+]#N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438821 | |
| Record name | Benzenediazonium, 3-fluoro-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20893-73-6 | |
| Record name | Benzenediazonium, 3-fluoro-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B3049429.png)





